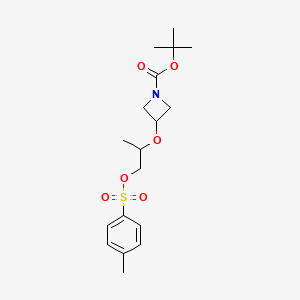

Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl group, an azetidine ring, and a tosyloxy group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of azetidine with tert-butyl chloroformate to form tert-butyl azetidine-1-carboxylate. This intermediate is then reacted with 1-(tosyloxy)propan-2-ol under basic conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Substitution Reactions

The tosyloxy group undergoes nucleophilic substitution (SN2) under controlled conditions:

These reactions typically proceed via bimolecular mechanisms , with the tosyloxy group acting as a leaving group. Steric hindrance from the tert-butyl group influences reaction rates .

Hydrolysis Reactions

Controlled hydrolysis targets either the ester or tosyl group:

-

Acidic Hydrolysis :

cleaves the Boc group, yielding azetidine derivatives . -

Basic Hydrolysis :

removes the tosyl group, forming hydroxyl intermediates.

Key Conditions :

-

Acidic: 0.1–1M HCl, 25–50°C

-

Basic: 0.5–2M NaOH, reflux

Elimination Reactions

Treatment with strong bases induces β-elimination:

| Reagent | Conditions | Product |

|---|---|---|

| DBU | THF, 60°C, 4h | Alkenes via dehydrohalogenation |

| KOtBu | DMF, rt, 12h | Azetidine ring-opening derivatives |

This pathway is critical for synthesizing unsaturated compounds .

Cycloaddition Reactions

The alkyne-proxy structure enables click chemistry:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

Reacts with azides to form 1,2,3-triazoles under , sodium ascorbate, 25°C .

Example :

Sulfonylation

Reacts with sulfonyl chlorides (e.g., MsCl, TsCl) in the presence of EtN/DMAP to form sulfonate esters .

Procedure :

Reduction

Hydride reagents (e.g., NaBH, LiAlH) reduce ester groups to alcohols under inert atmospheres .

Catalytic Cross-Coupling

Participates in Suzuki-Miyaura couplings when functionalized with boronate esters:

| Catalyst | Base | Substrate | Product Application |

|---|---|---|---|

| Pd(PPh) | KCO | Aryl halides | Biaryl-containing pharmaceuticals |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate has shown promise in medicinal chemistry due to its structural features that can lead to the development of new therapeutic agents:

- Antimicrobial Activity : Studies have indicated that azetidine derivatives exhibit significant antibacterial properties. For instance, modifications to the azetidine core can enhance activity against resistant bacterial strains .

- Antiviral Compounds : The compound's ability to act as a scaffold for various substitutions makes it suitable for developing antiviral agents targeting specific viral pathways.

Organic Synthesis

The compound serves as an essential intermediate in the synthesis of more complex molecules:

- Building Block for Peptide Synthesis : Its structure allows it to be incorporated into peptide chains, facilitating the design of novel peptides with specific biological functions .

- Functional Group Transformations : The tosylate group enables easy transformations into other functional groups, such as alcohols or amines, broadening its utility in synthetic organic chemistry.

Case Study 1: Antibacterial Peptide Development

Research has demonstrated that azetidine derivatives can be modified to create potent antimicrobial peptides. By integrating this compound into peptide sequences, researchers observed enhanced activity against both gram-positive and gram-negative bacteria. This was attributed to the compound's ability to disrupt bacterial membrane integrity .

Case Study 2: Synthesis of Antiviral Agents

A series of experiments focused on modifying the azetidine scaffold to develop antiviral agents targeting influenza viruses. The introduction of various substituents on the azetidine ring led to compounds with improved efficacy in inhibiting viral replication in vitro .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate depends on its application. In chemical reactions, the tosyloxy group acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the azetidine ring can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity .

Comparación Con Compuestos Similares

Tert-butyl 3-(tosyloxy)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an azetidine ring.

Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Different functional groups but shares the tert-butyl ester moiety.

Uniqueness: Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate is unique due to its combination of a tert-butyl ester, an azetidine ring, and a tosyloxy group.

Actividad Biológica

Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate, identified by its CAS number 1648864-40-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

These properties suggest a complex structure that may contribute to its biological functions.

The biological activity of this compound is primarily linked to its ability to interact with specific biochemical pathways. Research indicates that it may inhibit certain enzymes or receptors, leading to effects such as:

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : Its structural features may allow it to modulate inflammatory responses .

Case Studies and Research Findings

- Antitumor Activity :

-

Enzyme Inhibition :

- Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways, which could lead to altered drug metabolism and efficacy in therapeutic applications.

- In Vitro Studies :

Safety Profile

Despite its promising biological activities, the safety profile of this compound also warrants attention:

| Hazard Classification | Description |

|---|---|

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

These classifications underscore the necessity for careful handling and further toxicological studies .

Propiedades

IUPAC Name |

tert-butyl 3-[1-(4-methylphenyl)sulfonyloxypropan-2-yloxy]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6S/c1-13-6-8-16(9-7-13)26(21,22)23-12-14(2)24-15-10-19(11-15)17(20)25-18(3,4)5/h6-9,14-15H,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHCNURUVPIFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.